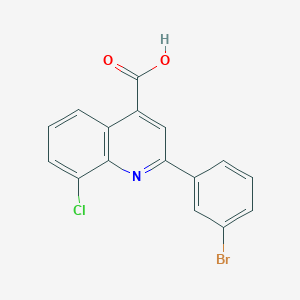

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

货号 B2617359

CAS 编号:

725217-59-4

分子量: 362.61

InChI 键: SMECLDDYEFWFFC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C<sub>16</sub>H<sub>8</sub>BrClN<sub>2</sub>O<sub>2</sub> .

- It belongs to the class of quinoline derivatives and contains both bromine and chlorine substituents on the quinoline ring.

Synthesis Analysis

- The synthesis of this compound involves the introduction of bromine and chlorine atoms onto the quinoline ring. Specific synthetic methods would need to be explored in relevant literature.

Molecular Structure Analysis

- The molecular structure of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at one end and bromine and chlorine substituents on the phenyl ring.

- The exact arrangement of atoms and bond angles can be determined through X-ray crystallography or computational methods.

Chemical Reactions Analysis

- The compound may undergo various reactions typical of quinoline derivatives, including electrophilic aromatic substitution, nucleophilic addition, and oxidation.

- Specific reactions would depend on the functional groups present and the reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point : The temperature at which the solid compound transitions to a liquid state.

- Solubility : Whether it dissolves in water or other solvents.

- Stability : How it reacts under different conditions (e.g., heat, light, pH).

科学研究应用

- Borinic Acid Derivatives

- Application : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method : The synthesis of diarylborinic acids and their four-coordinated analogs relies on the addition of organometallic reagents to boranes .

- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

安全和危害

- Avoid contact with skin and eyes .

- Avoid formation of dust and aerosols .

- Use non-sparking tools .

- Prevent fire caused by electrostatic discharge .

未来方向

- Investigate its potential as a drug candidate or probe for specific biological targets.

- Explore modifications to enhance its selectivity or efficacy.

属性

IUPAC Name |

2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMECLDDYEFWFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

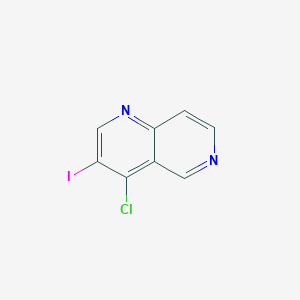

4-Chloro-3-iodo-1,6-naphthyridine

2208092-49-1

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)